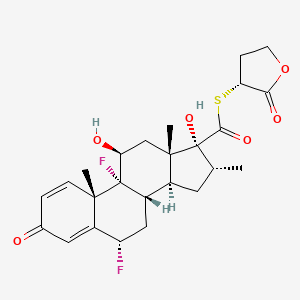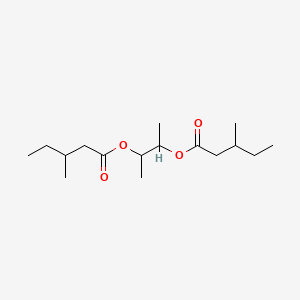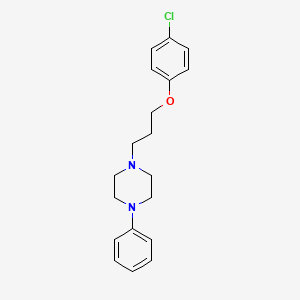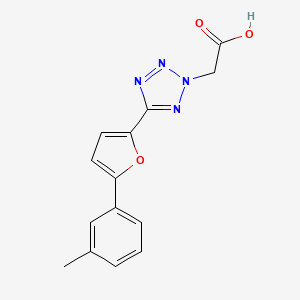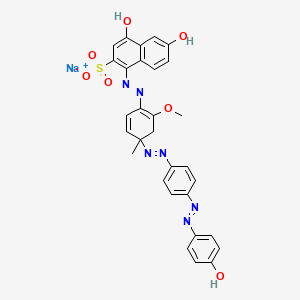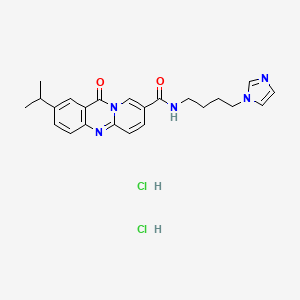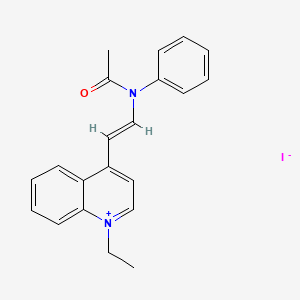
Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-ethyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-ethyl-, iodide is a heterocyclic aromatic compound that belongs to the quinolinium family This compound is characterized by the presence of a quinolinium core substituted with an acetylphenylamino group and an ethenyl linkage, along with an ethyl group at the 1-position and an iodide counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-ethyl-, iodide typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinolinium Core: The quinolinium core can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of the Acetylphenylamino Group: This step involves the reaction of the quinolinium core with an acetylphenylamine derivative, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Ethenyl Linkage Formation:
Ethyl Group Addition: The ethyl group can be introduced via an alkylation reaction using an ethyl halide.
Iodide Counterion Addition: The final step involves the addition of an iodide counterion, typically through an ion exchange reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-ethyl-, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolinium oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (chloride, bromide, hydroxide); reactions often conducted in polar solvents at room temperature or slightly elevated temperatures.
Major Products
Oxidation: Quinolinium oxide derivatives.
Reduction: Reduced quinolinium derivatives.
Substitution: Quinolinium derivatives with different anions (e.g., chloride, bromide).
Applications De Recherche Scientifique
Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-ethyl-, iodide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic agent.
Industry: Utilized in the development of functional materials, such as dyes, sensors, and electronic devices.
Mécanisme D'action
The mechanism of action of Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-ethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can interact with cellular enzymes and proteins, leading to the inhibition of their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-methyl-, iodide
- Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-butyl-, iodide
- Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-propyl-, iodide
Uniqueness
Quinolinium, 4-(2-(acetylphenylamino)ethenyl)-1-ethyl-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position and the acetylphenylamino group at the 4-position, along with the ethenyl linkage, contributes to its unique reactivity and potential applications. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
56278-25-2 |
|---|---|
Formule moléculaire |
C21H21IN2O |
Poids moléculaire |
444.3 g/mol |
Nom IUPAC |
N-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]-N-phenylacetamide;iodide |
InChI |
InChI=1S/C21H21N2O.HI/c1-3-22-15-13-18(20-11-7-8-12-21(20)22)14-16-23(17(2)24)19-9-5-4-6-10-19;/h4-16H,3H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
NXZGOGNYLFLEPQ-UHFFFAOYSA-M |
SMILES isomérique |
CC[N+]1=CC=C(C2=CC=CC=C21)/C=C/N(C3=CC=CC=C3)C(=O)C.[I-] |
SMILES canonique |
CC[N+]1=CC=C(C2=CC=CC=C21)C=CN(C3=CC=CC=C3)C(=O)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



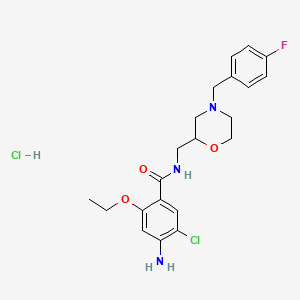
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12717853.png)
